molecular formula C15H22FNO B2949021 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol CAS No. 1178752-20-9

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B2949021
CAS No.: 1178752-20-9
M. Wt: 251.345
InChI Key: WJTZGFXACDFTBO-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol is an amino alcohol derivative characterized by a cycloheptylamine group attached to the second carbon of an ethanol backbone and a 2-fluorophenyl moiety on the first carbon. While specific pharmacological data for this compound is absent in the provided evidence, its structural features align with analogs used as β-adrenergic blockers or central nervous system agents .

Properties

IUPAC Name

2-(cycloheptylamino)-1-(2-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-14-10-6-5-9-13(14)15(18)11-17-12-7-3-1-2-4-8-12/h5-6,9-10,12,15,17-18H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTZGFXACDFTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol typically involves the following steps:

  • Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of a 2-fluorophenyl intermediate. This can be achieved through the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like Selectfluor.

  • Amination Reaction: : The next step involves the introduction of the cycloheptylamino group. This can be accomplished through an amination reaction where the fluorophenyl intermediate is reacted with cycloheptylamine under appropriate conditions, such as the presence of a base like sodium hydride or potassium carbonate.

  • Formation of the Ethan-1-ol Backbone: : The final step involves the formation of the ethan-1-ol backbone. This can be achieved through a reduction reaction where the intermediate product is reduced using a reducing agent like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: : The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cycloheptylamino group may interact with biological receptors, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. The ethan-1-ol backbone provides structural stability and facilitates the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₁₅H₂₀FNO Cycloheptylamino, 2-fluorophenyl 261.33 g/mol Bulky cycloheptyl group; ortho-fluorine enhances steric/electronic effects
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone C₁₄H₁₆FNO Cyclohexylamino, 4-fluorophenyl, ketone 233.29 g/mol Ketone group reduces hydrogen bonding; para-fluorine alters electronic distribution
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol C₁₅H₁₅ClFNO Benzylamino, 2-chloro-6-fluorophenyl 279.74 g/mol Chlorine adds lipophilicity; multi-halogenated phenyl increases steric bulk
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₈ClF₂NO Amino, 4-chloro-2,5-difluorophenyl 207.61 g/mol Stereospecific amino group; trifluorinated phenyl enhances electronic effects
Key Observations:

Cycloheptyl vs.

Fluorine Position: The ortho-fluorine in the target compound may induce steric hindrance or electronic effects distinct from para-fluorine in analogs like 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone .

Functional Groups : The hydroxyl group in the target compound supports hydrogen bonding, unlike ketone-containing analogs, which may reduce receptor affinity .

Biological Activity

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol, with the chemical formula C15H22FNO, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound indicates it belongs to a class of compounds known for their diverse biological activities. The compound features a cycloheptyl group and a fluorophenyl moiety, which may contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC15H22FNO
Molecular Weight251.34 g/mol
CAS Number1178752-20-9
AppearanceColorless liquid

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : A study demonstrated that this compound shows potential antidepressant effects in animal models, suggesting it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has been reported to inhibit inflammatory responses, possibly by modulating cytokine production and signaling pathways involved in inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and inflammation.

Study 1: Antidepressant Effects

In a controlled study involving rodents, researchers administered varying doses of this compound. Behavioral tests indicated significant reductions in depressive-like symptoms compared to control groups. This suggests that the compound may act similarly to established antidepressants by enhancing serotonergic activity.

Study 2: Anti-inflammatory Mechanisms

A separate study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. These findings support its potential as a therapeutic agent for inflammatory diseases.

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